N-Pentanoyl-4-(piperidin-1-ylazo)-benzenesulfonamide
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Overview
Description
N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}pentanamide is a complex organic compound that features a piperidine ring, a diazenyl group, and a benzenesulfonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}pentanamide typically involves the following steps:
Formation of the diazenyl intermediate: This step involves the reaction of piperidine with a diazonium salt to form the diazenyl intermediate.
Sulfonylation: The diazenyl intermediate is then reacted with benzenesulfonyl chloride under basic conditions to form the benzenesulfonyl derivative.
Amidation: Finally, the benzenesulfonyl derivative is reacted with pentanoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}pentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}pentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Pharmacology: The compound can be studied for its potential therapeutic effects and mechanisms of action.
Materials Science: It can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}pentanamide involves its interaction with specific molecular targets. The diazenyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(piperidin-4-yl)benzamide: This compound has a similar structure but lacks the diazenyl and pentanamide groups.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound features a piperazine ring and a pyridinone moiety.
Uniqueness
N-{4-[(1E)-2-(piperidin-1-yl)diazen-1-yl]benzenesulfonyl}pentanamide is unique due to the presence of the diazenyl group, which can participate in unique chemical reactions and interactions with biological targets. The combination of the piperidine ring, benzenesulfonyl group, and pentanamide moiety also contributes to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H24N4O3S |
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Molecular Weight |
352.5 g/mol |
IUPAC Name |
N-[4-(piperidin-1-yldiazenyl)phenyl]sulfonylpentanamide |
InChI |
InChI=1S/C16H24N4O3S/c1-2-3-7-16(21)18-24(22,23)15-10-8-14(9-11-15)17-19-20-12-5-4-6-13-20/h8-11H,2-7,12-13H2,1H3,(H,18,21) |
InChI Key |
NUYUCDWEWQFJIV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NS(=O)(=O)C1=CC=C(C=C1)N=NN2CCCCC2 |
Origin of Product |
United States |
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